molecular formula C20H22N6O2 B11105294 N',N''-cyclohexane-1,4-diylidenebis(2-aminobenzohydrazide)

N',N''-cyclohexane-1,4-diylidenebis(2-aminobenzohydrazide)

Cat. No.: B11105294
M. Wt: 378.4 g/mol
InChI Key: GTAYXEFGNFFPMQ-UHFFFAOYSA-N
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Description

2-AMINO-N’-[(1Z4Z)-4-{[(2-AMINOPHENYL)FORMAMIDO]IMINO}CYCLOHEXYLIDENE]BENZOHYDRAZIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a formamido group, and a cyclohexylidene ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-N’-[(1Z4Z)-4-{[(2-AMINOPHENYL)FORMAMIDO]IMINO}CYCLOHEXYLIDENE]BENZOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-aminobenzohydrazide with cyclohexanone in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction is followed by the addition of formamido groups through a formylation process, which can be achieved using formic acid or formamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-N’-[(1Z4Z)-4-{[(2-AMINOPHENYL)FORMAMIDO]IMINO}CYCLOHEXYLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The amino and formamido groups can participate in substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halogens, electrophiles; reactions are conducted in the presence of catalysts such as Lewis acids or bases.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds, each with distinct chemical and physical properties.

Scientific Research Applications

2-AMINO-N’-[(1Z4Z)-4-{[(2-AMINOPHENYL)FORMAMIDO]IMINO}CYCLOHEXYLIDENE]BENZOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a corrosion inhibitor in metal protection.

Mechanism of Action

The mechanism of action of 2-AMINO-N’-[(1Z4Z)-4-{[(2-AMINOPHENYL)FORMAMIDO]IMINO}CYCLOHEXYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-AMINO-N’-[(1Z)-1-(4-CHLOROPHENYL)ETHYLIDENE]BENZOHYDRAZIDE
  • 2-AMINO-N’-[(THIOPHEN-2-YL)METHYLENE]BENZOHYDRAZIDE
  • 2-AMINO-N’-[(PYRIDIN-2-YLMETHYLENE]BENZOHYDRAZIDE

Uniqueness

Compared to similar compounds, 2-AMINO-N’-[(1Z4Z)-4-{[(2-AMINOPHENYL)FORMAMIDO]IMINO}CYCLOHEXYLIDENE]BENZOHYDRAZIDE is unique due to its specific structural features, such as the presence of both amino and formamido groups and the cyclohexylidene ring. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H22N6O2

Molecular Weight

378.4 g/mol

IUPAC Name

2-amino-N-[[4-[(2-aminobenzoyl)hydrazinylidene]cyclohexylidene]amino]benzamide

InChI

InChI=1S/C20H22N6O2/c21-17-7-3-1-5-15(17)19(27)25-23-13-9-11-14(12-10-13)24-26-20(28)16-6-2-4-8-18(16)22/h1-8H,9-12,21-22H2,(H,25,27)(H,26,28)

InChI Key

GTAYXEFGNFFPMQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NNC(=O)C2=CC=CC=C2N)CCC1=NNC(=O)C3=CC=CC=C3N

Origin of Product

United States

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